

An In-depth Technical Guide on the Chemical Structure and Properties of Codeinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Codeinone
Cat. No.:	B1234495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a pivotal intermediate in the biosynthesis of several semi-synthetic opioids and a compound of growing interest for its own pharmacological properties. As an isoquinoline alkaloid naturally found in the opium poppy (*Papaver somniferum*), it serves as a precursor in the industrial synthesis of valuable analgesics such as hydrocodone and oxycodone.^[1] Beyond its role as a synthetic intermediate, recent research has unveiled its potential as an anti-tumor agent, capable of inducing apoptosis in various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **codeinone**, tailored for the scientific community.

Chemical Structure and Physicochemical Properties

Codeinone, with the chemical formula $C_{18}H_{19}NO_3$, can be described as the 3-methyl ether of morphinone or the ketone of codeine (codeine-6-one).^[1] Its structure features a rigid pentacyclic framework characteristic of morphinan alkaloids.

Table 1: Physicochemical Properties of **Codeinone**

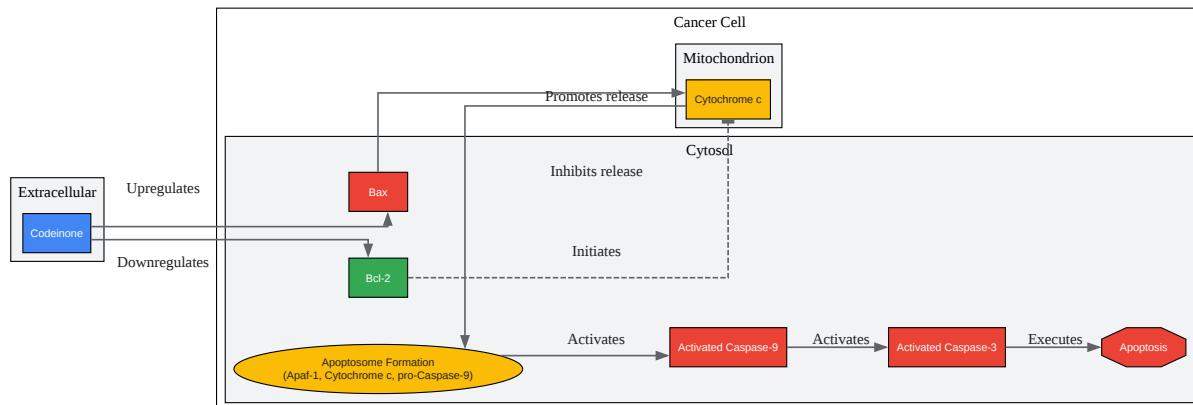
Property	Value	Reference
IUPAC Name	(4R,4aR,7aR,12bS)-9-Methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-7-one	[1]
CAS Number	467-13-0	[1]
Molecular Formula	C ₁₈ H ₁₉ NO ₃	[1]
Molar Mass	297.35 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	182-183 °C	
Solubility	Generally soluble in organic solvents, limited solubility in water.	
logP	1.33	

Pharmacological Properties

Codeinone exhibits a range of pharmacological activities, primarily related to its interaction with the opioid system and its recently discovered cytotoxic effects.

Opioid Activity:

Codeinone is an opioid agonist, although its analgesic potency is reported to be about one-third that of codeine.[\[1\]](#) Its primary significance in this context is as a crucial intermediate in the synthesis of more potent opioid analgesics. The metabolic conversion of codeine to morphine, a more potent analgesic, is a key pathway for its in vivo activity. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can lead to significant differences in the analgesic response to codeine among individuals.


Antitumor Activity and Apoptosis:

Emerging research has highlighted the potential of **codeinone** as an anticancer agent. Studies have shown that **codeinone** can induce apoptosis in various human cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549) cells. This apoptotic activity appears to be independent of its opioid receptor-mediated effects.

The mechanism of **codeinone**-induced apoptosis involves the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3, but not caspase-8. **Codeinone** treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for **codeinone**-induced apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure and Properties of Codeinone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1234495#codeinone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com